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Compound of Interest

Compound Name:
Imidazo[1,2-a]pyridine-6-

carboxamide

Cat. No.: B028359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Imidazo[1,2-a]pyridine-6-carboxamide, a key heterocyclic scaffold in medicinal chemistry.

Due to the limited availability of a complete, published spectroscopic dataset for the parent

compound, this guide presents data from closely related derivatives to offer valuable insights

into its structural characterization. The methodologies described herein are based on

established analytical techniques for heterocyclic compounds.

Introduction to Imidazo[1,2-a]pyridine-6-
carboxamide
The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives

exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-

inflammatory properties. The 6-carboxamide functionality is a key feature in several

pharmacologically active molecules, making a thorough understanding of its spectroscopic

signature crucial for synthesis confirmation, quality control, and further development.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for derivatives of

Imidazo[1,2-a]pyridine-6-carboxamide. This data provides a reference for the expected
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spectral characteristics of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives

(400 MHz, DMSO-d₆)

Compound Chemical Shift (δ, ppm) and Multiplicity

N-(4-Nitrophenyl)imidazo[1,2-a]pyridine-6-

carboxamide

10.99 (s, 1H), 9.37–9.41 (m, 1H), 8.26 (d, J=8.0

Hz, 2H), 8.05 (d, J=8.0 Hz, 2H), 7.89 (d, J=9.2

Hz, 1H), 7.75 (s, 1H), 7.68 (dd, J=9.2, 1.6 Hz,

1H)

N-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-

carboxamide

10.28 (s, 1H), 9.27–9.29 (m, 1H), 7.65 (d, J =

8.8 Hz, 2H), 7.59 (d, J = 9.2 Hz, 1H), 7.53 (s,

1H), 7.46 (dd, J = 9.2, 1.6 Hz, 1H), 6.93 (d, J =

8.8 Hz, 2H), 3.75 (s, 3H)

Note: Specific ¹³C NMR, IR, and Mass Spectrometry data for the parent Imidazo[1,2-
a]pyridine-6-carboxamide are not readily available in the surveyed literature. The following

sections provide expected ranges and general characteristics based on the analysis of related

imidazo[1,2-a]pyridine structures.

Expected Infrared (IR) Spectroscopy Data
Table 2: Expected IR Absorption Bands for Imidazo[1,2-a]pyridine-6-carboxamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b028359?utm_src=pdf-body
https://www.benchchem.com/product/b028359?utm_src=pdf-body
https://www.benchchem.com/product/b028359?utm_src=pdf-body
https://www.benchchem.com/product/b028359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amide) 3400-3200 Medium-Strong

C-H Stretch (Aromatic) 3100-3000 Medium-Weak

C=O Stretch (Amide I) 1680-1630 Strong

N-H Bend (Amide II) 1640-1550 Medium-Strong

C=N Stretch 1600-1500 Medium

C=C Stretch (Aromatic) 1500-1400 Medium

Expected Mass Spectrometry (MS) Data
Table 3: Expected Mass-to-Charge Ratios (m/z) for Imidazo[1,2-a]pyridine-6-carboxamide

Ion Expected m/z Notes

[M+H]⁺ 162.06
Molecular ion peak in positive

ion mode (ESI-MS)

[M]⁺ 161.06
Molecular ion peak in electron

ionization (EI-MS)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

Imidazo[1,2-a]pyridine-6-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-

32 scans.

Process the data with appropriate phasing and baseline correction. Chemical shifts are

referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and

1024 or more scans.

Process the data with appropriate phasing and baseline correction. Chemical shifts are

referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Perform a background scan prior to the sample scan.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.
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Instrumentation: A mass spectrometer equipped with either an Electrospray Ionization (ESI)

or Electron Ionization (EI) source.

ESI-MS Acquisition (for molecular weight confirmation):

Infuse the sample solution into the ESI source in positive ion mode.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the [M+H]⁺ ion.

Scan a mass range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

EI-MS Acquisition (for fragmentation analysis):

Introduce the sample via a direct insertion probe or gas chromatograph.

Use a standard electron energy of 70 eV.

Scan a mass range appropriate to observe the molecular ion and fragment ions.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis and the

logical relationship of the spectroscopic techniques in structure elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b028359?utm_src=pdf-body-img
https://www.benchchem.com/product/b028359#spectroscopic-analysis-of-imidazo-1-2-a-pyridine-6-carboxamide
https://www.benchchem.com/product/b028359#spectroscopic-analysis-of-imidazo-1-2-a-pyridine-6-carboxamide
https://www.benchchem.com/product/b028359#spectroscopic-analysis-of-imidazo-1-2-a-pyridine-6-carboxamide
https://www.benchchem.com/product/b028359#spectroscopic-analysis-of-imidazo-1-2-a-pyridine-6-carboxamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b028359?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

